molecular formula C18H12F3NO3S B2921615 Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477534-74-0

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2921615
CAS No.: 477534-74-0
M. Wt: 379.35
InChI Key: NDCCLYLNEOFULK-UHFFFAOYSA-N
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Description

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylate under basic conditions to form the desired amide bond . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine .

Scientific Research Applications

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it acts as a kinase inhibitor by binding to the active site of the kinase enzyme, thereby preventing its activity and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of both the trifluoromethyl and benzamido groups, which confer distinct electronic and steric properties. These modifications enhance its biological activity and make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3S/c1-25-17(24)15-14(12-7-2-3-8-13(12)26-15)22-16(23)10-5-4-6-11(9-10)18(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCCLYLNEOFULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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